Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate
Description
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate (CAS: 877272-67-8) is an indole derivative with a molecular formula of C₂₂H₂₃NO₃ and a molecular weight of 349.42 g/mol . The compound features a cyclohexyl group at position 3, a furan-3-yl substituent at position 2, and a methyl ester at position 4.
Properties
CAS No. |
494799-20-1 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C20H21NO3/c1-23-20(22)14-7-8-16-17(11-14)21-19(15-9-10-24-12-15)18(16)13-5-3-2-4-6-13/h7-13,21H,2-6H2,1H3 |
InChI Key |
WMOYTQOPZRAYJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=COC=C3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the furan ring and the cyclohexyl group. The final step usually involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at the 6-position undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and enabling further derivatization.
Reaction Conditions and Yields
| Reagents | Solvent System | Temperature | Duration | Yield | Source |
|---|---|---|---|---|---|
| LiOH·H₂O | THF/MeOH/H₂O (2:2:1) | 60°C | 6 hours | 95% | |
| LiOH (3M aqueous solution) | MeOH/H₂O | Reflux | 1 hour | 85% |
Hydrolysis proceeds via nucleophilic attack by hydroxide ions, cleaving the ester bond to form 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylic acid . The reaction is highly efficient under optimized conditions, with yields exceeding 85% .
Electrophilic Substitution at the Indole Ring
The indole core participates in electrophilic substitution reactions, primarily at the 4- and 7-positions (ortho/para to the electron-donating NH group). Common reactions include:
-
Nitration : Introduces nitro groups using HNO₃/H₂SO₄.
-
Sulfonation : Achieved with SO₃/H₂SO₄.
-
Halogenation : Bromination or iodination via electrophilic halogen sources (e.g., NBS or I₂).
The cyclohexyl and furan substituents may sterically hinder reactivity at adjacent positions, directing substitution to less hindered sites.
Oxidation of the Furan Ring
The furan-3-yl group undergoes oxidation, potentially forming dihydrofuran derivatives or ring-opened products. While specific data for this compound is limited, analogous furan oxidation reactions typically employ:
-
Epoxidation : Using meta-chloroperbenzoic acid (mCPBA).
-
Ring-opening : Ozone or peroxides under acidic conditions.
Functionalization of the Indole NH Group
The NH group in the indole ring can undergo alkylation or acylation. For example:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH.
-
Acylation : Reaction with acetyl chloride or anhydrides under basic conditions.
These modifications alter electronic properties and biological activity.
Cross-Coupling Reactions
The compound may participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) if halogen substituents are introduced. For example:
-
Suzuki Coupling : Requires aryl halide substitution for coupling with boronic acids.
-
Heck Reaction : Alkenes react with aryl halides in the presence of Pd catalysts.
Diels-Alder Reactions
The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). This reaction forms six-membered bicyclic adducts, expanding structural diversity.
Reduction Reactions
The cyclohexyl group and furan ring may undergo hydrogenation:
Scientific Research Applications
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The furan ring and cyclohexyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with its analogs:
Key Observations :
- Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound and its hydroxyphenyl analog (C₂₂H₂₃NO₃) enhances lipophilicity compared to simpler analogs like Methyl 2-allyl-3-(methylthio)-1H-indole-6-carboxylate .
- Boiling Points : The hydroxyphenyl analog exhibits a high boiling point (547.668°C), likely due to hydrogen bonding from the hydroxyl group .
Biological Activity
Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 337.39 g/mol |
| Density | 1.201 g/cm³ |
| Boiling Point | 506.5 °C |
| Flash Point | 260.1 °C |
| Refractive Index | 1.608 |
These properties indicate that the compound has a relatively high boiling point and moderate density, which are relevant for its stability and potential application in drug formulation .
Anticancer Activity
Recent studies have explored the anticancer properties of various indole derivatives, including this compound. The following findings summarize its potential:
- Cell Line Studies : In vitro studies have shown that related indole compounds exhibit significant growth inhibition against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 0.39 µM to 4.2 µM against different cancer types, suggesting a promising anticancer profile .
- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways, although specific mechanisms for this compound remain to be elucidated.
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. Research indicates that this compound may exert similar effects:
- Cytokine Modulation : Compounds in this class have been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, which is crucial for managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Indole Core | Essential for anticancer activity |
| Furan Ring | Enhances anti-inflammatory properties |
| Cyclohexyl Group | Modulates lipophilicity and bioavailability |
This table highlights how modifications to the molecular structure can influence biological activity, guiding future synthetic efforts to enhance efficacy .
Case Studies
Several case studies have documented the biological effects of related indole compounds:
-
Study on Antitumor Efficacy :
- Objective : Evaluate the anticancer effects of an indole derivative.
- Findings : The compound exhibited significant inhibition of tumor growth in xenograft models, correlating with in vitro findings of apoptosis induction.
-
Anti-inflammatory Study :
- Objective : Assess the impact on inflammatory markers.
- Findings : The compound reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-cyclohexyl-2-(furan-3-yl)-1H-indole-6-carboxylate, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves multi-step pathways starting from methyl 1H-indole-6-carboxylate derivatives. Key steps include:
- Bromination : Introducing substituents at specific positions (e.g., bromination at C-3 using NBS or Br₂) .
- Cyclohexyl and Furan Substitution : Suzuki-Miyaura coupling or nucleophilic substitution to attach cyclohexyl and furan groups .
- Esterification : Final carboxylate formation using methanol under acidic conditions .
Q. Which analytical techniques are critical for structural elucidation, and what data markers confirm the compound’s identity?
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include indole NH (~δ 10–12 ppm), ester carbonyl (δ ~165–170 ppm), and furan protons (δ 6–8 ppm) .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E isomerism) and confirms substituent positioning, as seen in related indole-quinuclidine hybrids .
Advanced Research Questions
Q. How do the cyclohexyl and furan-3-yl substituents influence electronic properties and bioactivity?
- Electronic Effects :
- The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability .
- The furan ring introduces π-π stacking potential with aromatic residues in enzyme active sites .
- Bioactivity Insights :
- Structural analogs (e.g., N-benzyl indole derivatives) show NADPH oxidase inhibition and antiangiogenic activity, suggesting the core indole-carboxylate scaffold is pharmacologically relevant .
- Computational modeling (e.g., DFT or molecular docking) can predict binding modes to targets like kinases or transporters .
Q. How can contradictions in biological activity data across studies be resolved?
- Strategies :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for transporter studies) and control for batch-to-batch compound purity (HPLC ≥98%) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives due to rapid degradation .
- Comparative SAR Studies : Test derivatives (e.g., ester vs. carboxylic acid forms) to isolate substituent-specific effects .
Q. What computational approaches predict binding affinity to enzymatic targets, and how are models validated?
- Methods :
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns trajectories) .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes for substituent modifications .
- Validation :
- In Vitro Testing : Compare predicted IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- Crystallographic Overlays : Match predicted and observed binding poses (RMSD <2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
